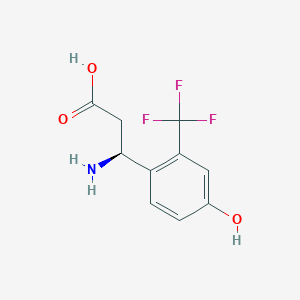
(3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the phenyl ring play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
類似化合物との比較
- 3-Hydroxy-4-methylbenzoic acid
- Lanosterol synthase inhibitors
Comparison: (3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone is unique due to its combination of a pyrrolidine ring and multiple hydroxyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
[3-hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C14H19NO3/c1-14(2)12(17)11(9-16)8-15(14)13(18)10-6-4-3-5-7-10/h3-7,11-12,16-17H,8-9H2,1-2H3 |
InChIキー |
BAMMWAYDMZULAM-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(CN1C(=O)C2=CC=CC=C2)CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)



![4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)









